molecular formula C12H11NO4S3 B2618698 (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 853903-43-2

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No.: B2618698
CAS No.: 853903-43-2
M. Wt: 329.4
InChI Key: KTGBRADVNKOKNM-NTMALXAHSA-N
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Description

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a heterocyclic compound with significant importance in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid typically involves the condensation of 2-thioxothiazolidin-4-one with benzaldehyde under basic conditions to form the benzylidene derivative. This intermediate is then reacted with ethanesulfonic acid under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The ethanesulfonic acid moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted ethanesulfonic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is used as a building block for the synthesis of more complex heterocyclic compounds

Biology

Biologically, this compound exhibits antimicrobial and anti-inflammatory properties. It has been studied for its potential use in developing new antibiotics and anti-inflammatory drugs. Its ability to inhibit certain enzymes and pathways makes it a promising candidate for further research in drug development.

Medicine

In medicine, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.

Industry

Industrially, this compound is used in the production of various pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis. In cancer cells, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial function. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Comparison with Similar Compounds

Similar Compounds

    2-thioxothiazolidin-4-one: The parent compound of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid, known for its antimicrobial properties.

    Benzylidene derivatives: Compounds with similar benzylidene groups, exhibiting various biological activities.

    Ethanesulfonic acid derivatives: Compounds with similar ethanesulfonic acid moieties, used in various industrial applications.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a thiazolidinone core, a benzylidene group, and an ethanesulfonic acid moiety. This combination imparts a distinct set of chemical and biological properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S3/c14-11-10(8-9-4-2-1-3-5-9)19-12(18)13(11)6-7-20(15,16)17/h1-5,8H,6-7H2,(H,15,16,17)/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGBRADVNKOKNM-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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